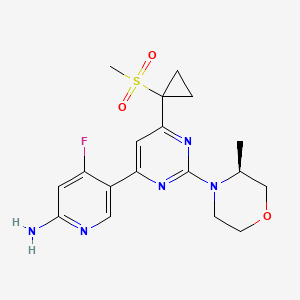

4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-N-(1-pyrrolidinylmethyl)-1,4,4a,5,5a,6,11,12a-octahydro-2-naphthacenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic. It is particularly used in cases requiring high concentrations or when oral administration is impractical. This compound is a prodrug of tetracycline, where the pyrrolidine moiety enhances its bioavailability compared to tetracycline .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rolitetracycline is synthesized through a Mannich reaction involving tetracycline, formaldehyde, and pyrrolidine. The process can be improved by using methylene-bis-pyrrolidine, which is formed by heating formaldehyde or paraformaldehyde with pyrrolidine in an inert organic solvent like ethanol under reflux conditions .

Industrial Production Methods: The industrial production of rolitetracycline involves adding preformed methylene-bis-pyrrolidine to tetracycline and formaldehyde in an inert organic solvent at around 20° to 25°C. This method enhances yield, reduces water formation, and avoids the caustic action of pyrrolidine on tetracycline .

Análisis De Reacciones Químicas

Types of Reactions: Rolitetracycline undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed pathways are less documented.

Reduction: Reduction reactions are less common for rolitetracycline.

Substitution: The Mannich reaction itself is a substitution reaction where the pyrrolidine moiety is introduced.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Formaldehyde and pyrrolidine are key reagents in the Mannich reaction.

Major Products: The primary product of the Mannich reaction is rolitetracycline itself, formed from tetracycline .

Aplicaciones Científicas De Investigación

Rolitetracycline has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the Mannich reaction and other substitution reactions.

Mecanismo De Acción

Rolitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit. This binding prevents the attachment of transfer RNA to the messenger RNA-ribosome complex, thereby interfering with protein synthesis . The primary molecular targets are the 30S ribosomal protein S9 and 16S ribosomal RNA .

Comparación Con Compuestos Similares

Tetracycline: The parent compound from which rolitetracycline is derived.

Doxycycline: Another tetracycline antibiotic with a similar mechanism of action but different pharmacokinetics.

Minocycline: Known for its broader spectrum of activity and better penetration into tissues.

Uniqueness: Rolitetracycline’s uniqueness lies in its enhanced bioavailability due to the pyrrolidine moiety, making it more effective in cases where high concentrations are required or oral administration is impractical .

Propiedades

Fórmula molecular |

C27H33N3O8 |

|---|---|

Peso molecular |

527.6 g/mol |

Nombre IUPAC |

4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

InChI |

InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36) |

Clave InChI |

IKQRPFTXKQQLJF-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

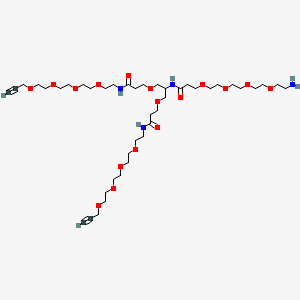

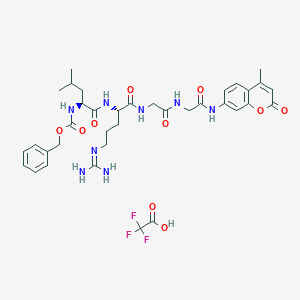

![heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)

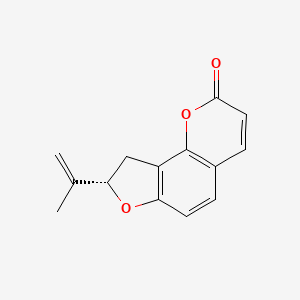

![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)

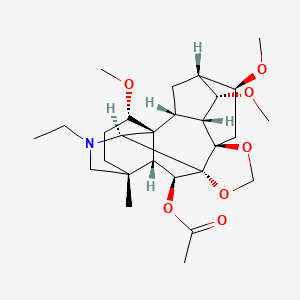

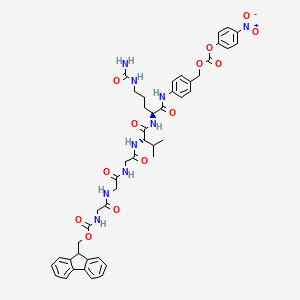

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11931490.png)

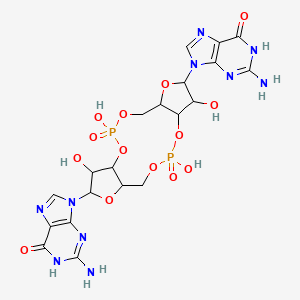

![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-(5-aminopentanoylamino)-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931513.png)